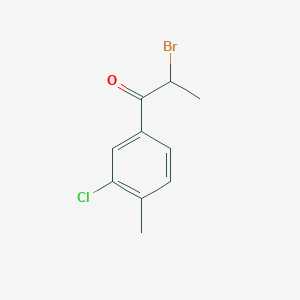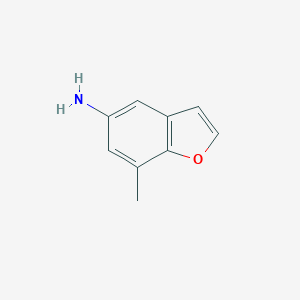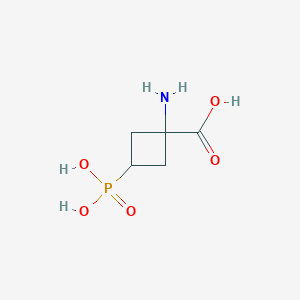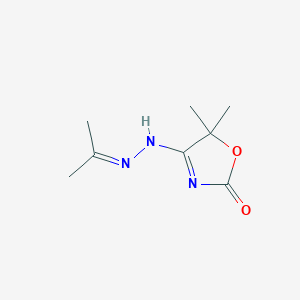![molecular formula C9H5Cl2N3O B068111 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine CAS No. 175135-61-2](/img/structure/B68111.png)
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of pyridazine analogs, including compounds similar to 3-chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine, typically involves reactions between different heterocyclic fragments. For instance, a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized using a multi-step process starting from 2-(4-chloro-3-methylphenoxy)acetic acid and 3-chloro-6-hydrazinylpyridazine, highlighting the complexity and specificity required in such syntheses (Sallam et al., 2021).
Molecular Structure Analysis The structural characterization of such compounds is crucial for understanding their chemical behavior. X-ray diffraction (XRD) techniques, density functional theory (DFT) calculations, and Hirshfeld surface analysis have been utilized to confirm the molecular structure and intermolecular interactions of synthesized compounds. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was analyzed to reveal its crystalline structure and electronic properties, indicating the intricate molecular architecture of these types of compounds (Sallam et al., 2021).
Chemical Reactions and Properties The reactivity of 3-chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine analogs involves various chemical reactions, including cycloadditions and nucleophilic substitutions, which are fundamental for further functionalization of the pyridazine ring. Microwave-assisted synthesis and reactions with different nucleophiles under varying conditions exemplify the diverse reactivity of pyridazine derivatives (Hoogenboom et al., 2006).
Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The presence of halogen atoms and the pyridyl group affects these properties, which can be tailored through molecular design for specific applications.
Chemical Properties Analysis Chemical properties, such as acidity, basicity, and photoluminescence, are critical for the utility of these compounds in various fields. The electronic structure, as revealed by DFT calculations and experimental analyses, plays a significant role in determining these properties. For instance, the analysis of HOMO-LUMO gaps and global reactivity descriptors provides insights into the chemical stability and reactivity of the compound (Sallam et al., 2021).
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine-based molecules, have been extensively studied for their utility as versatile synthetic intermediates. Their importance spans across the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, demonstrating the compound's potential for advancing methodologies in organic chemistry. These compounds play a pivotal role in the development of new synthetic routes and catalytic processes, thereby contributing to the efficiency and selectivity of chemical transformations (Li et al., 2019).
Medicinal Applications
In the realm of medicinal chemistry, pyridazine and its derivatives exhibit a wide range of biological activities. Pyridopyridazine derivatives, for instance, show promising antitumor, antibacterial, analgesic, and diuretic activities. This broad spectrum of biological activity underscores the potential of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine and related compounds in the development of new therapeutic agents. Their utility as selective enzyme inhibitors, including phosphodiesterase inhibitors, and as novel GABA-A receptor ligands, highlights the compound's relevance in designing drugs with targeted action mechanisms (Wojcicka and Nowicka-Zuchowska, 2018).
Eigenschaften
IUPAC Name |
3-chloro-6-(5-chloropyridin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-3-7(5-12-4-6)15-9-2-1-8(11)13-14-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIBPOMRSTXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OC2=CC(=CN=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423360 |
Source


|
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
CAS RN |
175135-61-2 |
Source


|
| Record name | 3-Chloro-6-[(5-chloro-3-pyridinyl)oxy]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)


![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)


